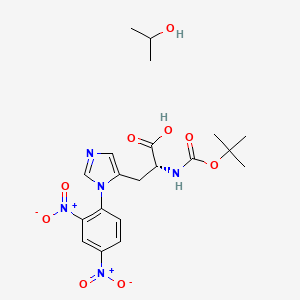

![molecular formula C6H8Cl2N4 B6355075 Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride CAS No. 1414959-18-4](/img/structure/B6355075.png)

Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

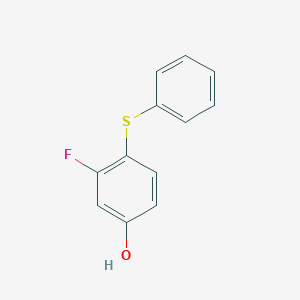

Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride is a chemical compound with the formula C6H8Cl2N4. It has a molecular weight of 207.062 . This compound is a light yellow solid .

Synthesis Analysis

Imidazo[1,2-a]pyrimidines have been synthesized through various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formations . In some studies, novel derivatives of imidazo[1,2-a]pyrimidines were designed and synthesized via bioisosterism and scaffold-hopping strategies .Molecular Structure Analysis

The InChI code for Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride is 1S/C6H6N4.2ClH/c7-5-3-9-6-8-1-2-10(6)4-5;;/h1-4H,7H2;2*1H . The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been functionalized through various radical reactions including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride is a light yellow solid . More specific physical and chemical properties such as melting point, boiling point, density, etc., were not found in the search results.Applications De Recherche Scientifique

Synthetic Chemistry

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies . These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Drug Development

This compound is used in the development of new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry .

Organic Synthesis

Imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds, are used in organic synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Pharmaceutical Chemistry

In the field of pharmaceutical chemistry, imidazo[1,2-a]pyridines are used as valuable heterocyclic scaffolds .

PI3Kα Inhibitory Activities

A series of 6-(imidazo pyridin-6-yl)quinazoline derivatives were designed and synthesized, and biological evaluation was performed to verify their PI3Kα inhibitory activities and antitumour effects .

Anti-Cancer Drugs

This class of aromatic heterocycles has great potential in several research areas, including the development of anti-cancer drugs .

Optoelectronic Devices

Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride has been reported to have promising innovations in different technological applications, such as optoelectronic devices .

Sensors

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride is a potent compound that has been found to interact with several targets. The primary targets of this compound are Aurora kinases and ROR1 . Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division . ROR1 is a receptor tyrosine kinase that is overexpressed in many cancers and plays a vital role in cell proliferation, survival, and migration .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It binds to the active site of Aurora kinases and ROR1, preventing them from phosphorylating their substrates . This inhibition disrupts the normal functioning of these proteins, leading to changes in the cell.

Biochemical Pathways

The inhibition of Aurora kinases and ROR1 affects several biochemical pathways. One of the key pathways affected is the phosphatidylinositol 3-kinase (PI3K) signaling pathway . This pathway is often associated with tumorigenesis, progression, and poor prognosis . By inhibiting this pathway, the compound can prevent the growth and spread of cancer cells.

Result of Action

The result of the compound’s action is the inhibition of cell proliferation and induction of apoptosis in cancer cells . In in vitro anticancer assays, the compound showed submicromolar inhibitory activity against various tumor cell lines .

Orientations Futures

Propriétés

IUPAC Name |

imidazo[1,2-a]pyrimidin-6-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4.2ClH/c7-5-3-9-6-8-1-2-10(6)4-5;;/h1-4H,7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXRPGSHAKFSOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=NC2=N1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide](/img/structure/B6354992.png)

![Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)strontium hydrate [Sr(FOD)2]](/img/structure/B6355021.png)

![7-Bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B6355057.png)

![1-((2,4-Dichlorophenyl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6355073.png)

![cis-1-Methyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid t-butyl ester](/img/structure/B6355082.png)

![6-[2-(2,6-Dimethyl-pyridin-3-yl)-2-hydroxy-ethyl]-2-methyl-pyridine-3-carbaldehyde](/img/structure/B6355087.png)